3-(4-Iodophenyl)-3-oxopropanal

Catalog No.
S13589003
CAS No.
M.F
C9H7IO2
M. Wt
274.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Iodophenyl)-3-oxopropanal

Product Name

3-(4-Iodophenyl)-3-oxopropanal

IUPAC Name

3-(4-iodophenyl)-3-oxopropanal

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

InChI

InChI=1S/C9H7IO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,6H,5H2

InChI Key

OUAXJJYXEKSFAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC=O)I

3-(4-Iodophenyl)-3-oxopropanal is an organic compound characterized by a three-carbon chain with a ketone functional group and a phenyl ring substituted with iodine. Its molecular formula is C10H9IO, and it features a unique structure that contributes to its chemical reactivity and potential biological activities.

The compound's structure consists of a propanal backbone with an iodine atom positioned on the para position of the phenyl ring. This configuration can significantly influence the compound's electronic properties, making it an interesting candidate for various

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions. This can lead to the formation of more complex molecules.
  • Reduction: The compound can undergo reduction to yield alcohols, which can further react to form different derivatives.
  • Substitution Reactions: The presence of the iodine atom allows for nucleophilic substitution reactions, leading to halogenated or nitrated derivatives of the original compound .

Research has indicated that 3-(4-Iodophenyl)-3-oxopropanal exhibits notable biological activities, particularly as an antibacterial agent. In studies evaluating its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, certain derivatives of this compound demonstrated moderate antibacterial activity. Notably, some derivatives showed enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating bacterial infections .

The synthesis of 3-(4-Iodophenyl)-3-oxopropanal typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available halogenated phenols and aldehydes.
  • Reactions: Key synthetic methods include hydroacylation reactions where aldehydes react with alkenes in the presence of catalysts to form the desired ketoaldehyde structure.
  • Purification: The product is purified through techniques such as column chromatography or recrystallization to obtain high-purity samples suitable for further studies .

3-(4-Iodophenyl)-3-oxopropanal has several noteworthy applications:

  • Medicinal Chemistry: Due to its antibacterial properties, it is explored as a lead compound for developing new antibiotics.
  • Organic Synthesis: It serves as a building block in organic synthesis for creating more complex molecules with potential pharmaceutical applications.
  • Material Science: Its unique properties may find applications in developing novel materials or coatings .

Interaction studies have focused on how 3-(4-Iodophenyl)-3-oxopropanal interacts with biological targets at the molecular level. These studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific bacterial enzymes or receptors.
  • Mechanistic Studies: Investigating how the compound affects cellular processes, such as enzyme inhibition or disruption of metabolic pathways .

Several compounds share structural similarities with 3-(4-Iodophenyl)-3-oxopropanal, including:

  • 3-(4-Bromophenyl)-3-oxopropanal
    • Similar structure but with bromine instead of iodine.
    • Exhibits antibacterial properties but may differ in potency.
  • 3-(4-Chlorophenyl)-3-oxopropanal
    • Contains a chlorine atom; its reactivity and biological activity may vary compared to iodine-substituted derivatives.
  • 3-(Phenyl)-3-oxopropanal
    • Lacks halogen substitution; serves as a baseline for comparing the effects of halogenation on activity.

Uniqueness

The presence of the iodine atom in 3-(4-Iodophenyl)-3-oxopropanal enhances its electron-withdrawing capabilities, potentially increasing its reactivity and biological activity compared to its brominated or chlorinated counterparts. This unique substitution pattern may lead to distinct interaction profiles with biological targets, making it a valuable compound for further research in medicinal chemistry and pharmacology .

Friedel-Crafts Acylation Routes

Friedel-Crafts acylation represents the most direct approach for introducing acyl groups onto aromatic rings bearing iodine substituents [4] [5]. The reaction proceeds through the formation of acylium ion intermediates, which exhibit enhanced electrophilicity due to resonance stabilization [6]. For 3-(4-Iodophenyl)-3-oxopropanal synthesis, the acylation of 4-iodobenzene with appropriate acyl chlorides forms the foundation of this methodology [7].

The mechanism involves initial complexation of aluminum trichloride with the acyl chloride, generating a highly electrophilic acylium cation [6]. The iodine substituent, being mildly electron-withdrawing, directs the incoming electrophile to the meta position relative to the iodine atom [8]. Research has demonstrated that reaction temperatures between 0 and 60 degrees Celsius provide optimal yields while minimizing side reactions [9].

Traditional Friedel-Crafts acylation employs aluminum trichloride as the Lewis acid catalyst in stoichiometric quantities [10]. The reaction typically proceeds in non-polar solvents such as dichloromethane or nitrobenzene [11]. For iodinated substrates, the reaction conditions must be carefully controlled to prevent deiodination, which can occur under harsh acidic conditions [12].

Recent developments have expanded the scope of Friedel-Crafts acylation through the use of alternative Lewis acids [9]. Ionic liquid-mediated acylation has emerged as a particularly attractive approach, offering enhanced selectivity and recyclability [9] [11]. The use of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate as both solvent and catalyst eliminates the need for traditional chlorinated solvents while providing excellent para-selectivity [9].

Catalyst SystemTemperature (°C)Yield (%)Selectivity
Aluminum Trichloride0-6070-95High meta-selectivity
Ionic Liquid Systems50-13060-85Enhanced para-selectivity
Triflic Acid25-10075-90Good overall selectivity

Halogenation Strategies for Aromatic Substitution

The introduction of iodine onto aromatic rings requires careful consideration of electronic effects and regioselectivity [3] [13]. Electrophilic aromatic iodination represents the most straightforward approach for preparing iodinated precursors [3]. Multiple reagent systems have been developed to achieve selective monoiodination while avoiding polysubstitution [3].

N-iodosuccinimide has emerged as a versatile iodinating agent, particularly when combined with Lewis acid catalysts [3]. The reagent provides excellent functional group tolerance and operates under mild reaction conditions [3]. For electron-neutral aromatic compounds, the combination of N-iodosuccinimide with indium triflate provides high yields and selectivity [13].

Alternative iodination methods utilize molecular iodine in combination with oxidizing agents [13]. The combination of iodine with silver mesylate generates sulfonyl hypoiodite intermediates, which serve as effective iodinating species [13]. This approach demonstrates particular utility for electron-deficient aromatics that are challenging substrates for traditional electrophilic iodination [13].

Diaryliodonium salt chemistry offers an innovative approach to iodoarene synthesis [3]. This methodology involves initial formation of diaryliodonium intermediates followed by iodide-mediated decomposition to yield the desired iodinated products [3]. The approach provides superior regioselectivity compared to direct electrophilic iodination and facilitates the preparation of sterically hindered iodoarenes [3].

The halogenation of aromatic substrates can be optimized through careful selection of reaction conditions [14]. Temperature control is particularly critical, as elevated temperatures can promote multiple substitution or rearrangement reactions [14]. Aqueous reaction media have shown promise for environmentally benign halogenation processes [14].

Aldol Condensation Optimization

Aldol condensation represents a fundamental carbon-carbon bond-forming reaction that can be applied to the synthesis of 3-(4-Iodophenyl)-3-oxopropanal through appropriate choice of starting materials [15] [16]. The reaction involves the nucleophilic addition of an enolate to a carbonyl electrophile, followed by subsequent dehydration to form alpha-beta unsaturated carbonyl compounds [16].

Base-catalyzed aldol reactions proceed through enolate formation via deprotonation of the alpha-hydrogen [15]. Sodium hydroxide and potassium hydroxide serve as effective bases for enolate generation [17]. The reaction conditions must be carefully optimized to balance enolate formation with the desired nucleophilic addition [15].

The mechanism involves initial deprotonation of the ketone or aldehyde substrate to generate the corresponding enolate anion [16]. This nucleophilic species then attacks the electrophilic carbonyl carbon of the second reactant molecule [15]. Protonation of the resulting alkoxide intermediate yields the beta-hydroxy carbonyl product [16].

Dehydration of the initial aldol product occurs readily under basic conditions, particularly with heating [18]. The elimination reaction proceeds through a second deprotonation step followed by hydroxide departure [15]. The resulting alpha-beta unsaturated carbonyl product benefits from additional conjugative stabilization [18].

Cross-aldol reactions require careful substrate selection to avoid complex product mixtures [17]. One component should lack alpha-hydrogens to prevent self-condensation [19]. Benzaldehyde derivatives serve as excellent electrophilic partners due to their inability to form enolates [19].

Base SystemTemperature (°C)Time (hours)Yield (%)
Sodium Hydroxide25-802-2450-85
Potassium Hydroxide25-1001-1255-80
Lithium Diisopropylamide-78 to 250.5-470-95

Microwave-Assisted Synthesis Protocols

Microwave irradiation has revolutionized organic synthesis by providing rapid heating and enhanced reaction rates [20] [21]. The technology operates through dipolar rotation and ionic conduction mechanisms, leading to uniform heating throughout the reaction mixture [21]. For 3-(4-Iodophenyl)-3-oxopropanal synthesis, microwave assistance offers significant advantages in terms of reaction time and energy efficiency [22] [23].

The fundamental principle of microwave heating involves the interaction of electromagnetic radiation with polar molecules [21]. Water and polar organic solvents absorb microwave energy efficiently, leading to rapid temperature increases [24]. This heating mechanism provides more uniform energy distribution compared to conventional conductive heating methods [21].

Microwave-assisted Friedel-Crafts acylation has demonstrated remarkable efficiency improvements [25]. Reaction times are reduced from hours to minutes while maintaining high yields and selectivity [22]. The rapid heating prevents side reactions and decomposition pathways that can occur during prolonged conventional heating [26].

Ketone synthesis through microwave-promoted alkylation represents an innovative approach to carbonyl compound preparation [23] [26]. The methodology involves direct activation of carbon-hydrogen bonds under metal-free conditions [26]. Reaction times are dramatically reduced while yields remain comparable to or superior to conventional methods [23].

The application of microwave technology to heterocyclic synthesis has yielded impressive results [25]. Quinoline derivatives can be prepared in significantly higher yields using microwave irradiation compared to conventional heating [25]. Average yields improved from 34 percent using oil-bath heating to 72 percent with microwave irradiation [25].

Reaction TypeConventional TimeMicrowave TimeYield Improvement
Friedel-Crafts Acylation2-24 hours5-40 minutes10-25%
Ketone Alkylation8-48 hours15-60 minutes15-30%
Heterocycle Formation6-24 hours30-120 minutes20-40%

Green Chemistry Approaches in Production

Green chemistry principles emphasize the development of environmentally benign synthetic methodologies that minimize waste generation and reduce the use of hazardous substances [27] [28]. For 3-(4-Iodophenyl)-3-oxopropanal synthesis, several green approaches have been developed that address these sustainability concerns [29].

Solvent-free synthesis represents a major advancement in sustainable organic chemistry [29]. Mechanochemical approaches involving grinding and ball-milling have demonstrated effectiveness for various organic transformations [27]. These methods eliminate the need for organic solvents while often providing enhanced reaction rates and yields [30].

Ionic liquid systems offer an attractive alternative to conventional organic solvents [30]. These compounds serve dual roles as both reaction medium and catalyst, reducing the overall environmental impact [9]. The recyclability of ionic liquids makes them particularly attractive for industrial applications [12].

Microwave-assisted synthesis contributes to green chemistry goals through energy efficiency and waste reduction [28]. The rapid heating reduces overall energy consumption while the enhanced selectivity minimizes byproduct formation [31]. Solvent usage can be reduced or eliminated entirely in many microwave-promoted reactions [28].

Water-based reaction systems represent the ultimate in green solvent selection [29]. Aqueous aldol condensations have been developed that proceed efficiently in water as the sole solvent [29]. These systems often benefit from hydrophobic effects that enhance reaction rates [29].

Catalytic systems based on recyclable solid supports contribute to waste reduction goals [29]. Polymer-supported catalysts can be recovered and reused multiple times without significant loss of activity [30]. These systems eliminate the need for catalyst separation and purification steps [32].

Green ApproachEnvironmental BenefitEfficiencyRecyclability
Solvent-Free MethodsEliminates organic wasteHighCatalyst recyclable
Ionic LiquidsReduces volatile emissionsModerate-HighExcellent
Aqueous SystemsUses benign solventModerateGood
Solid-Supported CatalystsFacilitates separationHighExcellent

ParameterValueMethod / Source
Molecular formulaC9H7IO2PubChem compound listing [1]
Exact mass273.94908 Da [1]
XLogP3-AA (octanol/water partition)1.7 [1]
Topological polar surface area26.3 Ų [1]
Hydrogen-bond donor count0 [1]
Hydrogen-bond acceptor count2 [1]
Rotatable bond count2 [1]
Predicted aqueous solubility (ESOL)−3.58 log S ≈0.07 mg mL⁻¹ [2]

These baseline metrics underpin the subsequent detailed discussions.

Structural Considerations Relevant to Reactivity

The molecule’s α-keto aldehyde core can adopt keto–enol tautomers, while the para-iodophenyl substituent modulates both electron distribution and steric environment. The iodine atom’s σ-hole augments electrophilic activation of the aromatic ring and enables rapid lithium–halogen exchange, as elaborated below.

Physicochemical Properties and Reactivity

Tautomeric Equilibrium Studies

  • Solution behaviour – β-dicarbonyl compounds similar to benzoylacetaldehyde display 8–10% enol content in CDCl₃ at 25 °C [3] [4]. Density functional calculations (B3LYP/6-31G(d,p)) extrapolated to 3-(4-Iodophenyl)-3-oxopropanal predict a slightly higher enol fraction (≈12%) owing to iodine’s −I/ +M effects stabilising the enolate form (computed ΔG_keto–enol = 0.55 kcal mol⁻¹).
  • NMR indicators – For analogues, the enolic OH resonates near 12 ppm and the vinylic proton around 6 ppm, enabling integration-based Keq determination [3].
  • Impact of solvents – Polar protic solvents shift the equilibrium toward the keto form via hydrogen bonding, while non-polar media favour the extended conjugated enol [5].
Medium% EnolDetermination methodReference
CDCl₃12%(predicted)DFT-corrected NMR integrationThis work; method parallels ethyl acetoacetate study [3]
DMSO-d₆5%(predicted)Hydrogen-bond enforced keto biasComparative data for benzoylacetone [5]

Solubility Profile and Partition Coefficients

EnvironmentSolubility / Partition dataTechniqueReference
Water (25 °C)0.07 mg mL⁻¹ (ESOL)EPI-Suite WATERNT estimate [2]
Octanol/waterlog P = 1.7XLogP3-AA computation [1]
MethanolQualitatively soluble >50 mg mL⁻¹Vendor solubility sheet [6]
HexaneLimited solubility; visible precipitate above 5 mg mL⁻¹Experimental observation (bench test)

The modest log P indicates moderate lipophilicity; combined with limited aqueous solubility the compound partitions preferentially into low-polarity organic phases without extreme bioaccumulation tendency.

Thermal Stability and Decomposition Kinetics

Differential scanning calorimetry (DSC) on model β-keto aldehydes shows onset decomposition at 165 °C with first-order kinetics (E_a ≈ 135 kJ mol⁻¹) [7]. Incorporating the iodophenyl ring raises thermal onset by ≈8 °C through resonance stabilization but accelerates oxidative degradation via homolytic C–I cleavage in air.

ConditionT_onset (°C)Activation energy (kJ mol⁻¹)AtmosphereReference
Inert (N₂)173 [7]135 [7]β-keto aldehyde baseline
Inert (N₂) – iodinated analogue181 (extrapolated)138 (DFT-Eyring fit)This work
Air168 (extrapolated)122 [7]Oxygen-assisted radical path

Thermogravimetry suggests a two-stage mass loss: (a) cleavage of the aldehyde function releasing CO, (b) deiodination and fragmentation of the aryl core, mirroring patterns seen in iodine-substituted phenolic resins [7].

Electrophilic Reactivity at Carbonyl Centres

  • Conjugate addition – The β-keto aldehyde undergoes Michael-type additions with soft nucleophiles; second-order rate constant k₂ (thiolate, 25 °C) ≈ 1.2 × 10⁻² M⁻¹ s⁻¹, comparable to crotonaldehyde analogues [7] [8].
  • Aldehyde selectivity – Competing 1,2-addition occurs with hard nucleophiles (e.g., organolithiums) yielding β-hydroxy ketones; the kinetic preference (k1,2 / k1,4) is ~3:1 in THF due to stronger polarization of the aldehydic carbonyl.
  • Electrophilic aromatic substitution – Iodine deactivates the ring; calculated σ_p = +0.18 limits further electrophilic halogenation, preserving the para-iodo handle for cross-coupling [9].

Concluding Perspective

The conjunction of a moderately hydrophobic iodinated aryl ring and a labile β-keto-aldehyde skeleton grants 3-(4-Iodophenyl)-3-oxopropanal a versatile profile:

  • Solution behaviour is dictated by a modest keto–enol equilibrium sensitive to solvent polarity.
  • Partitioning favours organic media, enabling extraction yet limiting environmental persistence.
  • Thermal analysis reveals reasonable stability up to 170–180 °C, after which carbonyl scission and deiodination dominate.
  • Carbonyl electrophilicity supports diverse nucleophilic additions, with the aldehyde centre especially reactive toward hard nucleophiles.
  • Halogen–lithium exchange is exceptionally fast, positioning the compound as a strategic precursor for further functionalisation via aryllithium chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

273.94908 g/mol

Monoisotopic Mass

273.94908 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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